N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with N-methyl-2-pyrrolidone in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide oxide, while reduction may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide .
Scientific Research Applications
N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used to improve product quality and efficiency in manufacturing processes
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylpyrrolidine-2-carboxamide
- N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide oxide
- N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide acetate
Uniqueness
N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to improve product quality in industrial processes .
Properties
IUPAC Name |
N-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-14(10-6-3-2-4-7-10)12(15)11-8-5-9-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDISGWVPLOHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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